4,7,10-Trioxa-1,13-tridecanediamine has the molecular formula C₁₀H₂₄N₂O₃ and a CAS number of 4246-51-9. It features a linear structure with three ether linkages and two amine groups. This compound is classified as a polyether amine due to its functional groups that can interact with various substrates and facilitate polymerization processes .
Several methods exist for synthesizing 4,7,10-trioxa-1,13-tridecanediamine:
The applications of 4,7,10-trioxa-1,13-tridecanediamine are diverse:
Interaction studies have shown that 4,7,10-trioxa-1,13-tridecanediamine can form complexes with metal ions and other organic molecules. Such interactions may enhance its functionality in applications like catalysis or as a stabilizing agent in chemical formulations. The ability to form hydrogen bonds due to its amine groups also contributes to its reactivity and compatibility with various substrates .
Several compounds exhibit structural similarities to 4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Polyethylene glycol | Polyether | Non-toxic; widely used in pharmaceuticals |
Triethanolamine | Amine | Commonly used as surfactant; less hydrophilic |
N,N-Bis(2-hydroxyethyl)amine | Amine | Used in personal care products; more viscous |
What sets 4,7,10-trioxa-1,13-tridecanediamine apart is its combination of multiple ether linkages and amine functionalities within a single molecule. This unique structure allows for versatile applications across different sectors while providing specific chemical reactivity that may not be present in simpler compounds.
The synthesis of 4,7,10-trioxa-1,13-tridecanediamine traces its roots to mid-20th-century advancements in polyether chemistry. Early patents, such as US2853510 (1956), describe methods for producing cyanoethyl derivatives of glycols, which laid the groundwork for later aminopropyl ether syntheses. The compound gained prominence in the 2010s with innovations in microwave-assisted pyrolysis, where it served as a surface passivation agent for carbon nanodots. Industrial production methods, including those detailed in patent CN108558680B (2018), optimized its synthesis via reductive amination of diethylene glycol derivatives.
The compound is systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine) under IUPAC rules. Commonly used synonyms include:
It belongs to the polyether diamines class, characterized by the formula C₁₀H₂₄N₂O₃ and molar mass 220.31 g/mol. Regulatory identifiers include EINECS 224-207-2 and UN2735 (transport classification).
The molecule features:
This structure confers unique properties:
Property | Value | Source |
---|---|---|
Boiling Point | 146–148°C (1 hPa) | |
Density | 1.01 g/cm³ (20°C) | |
Melting Point | -32°C | |
Solubility | Miscible in polar solvents |
The flexible ethylene oxide chain enables conformational adaptability, critical for forming stable complexes in polymer networks.
The global market for this compound is projected to grow at a 6.9% CAGR (2024–2032), driven by demand in high-performance polymers and green chemistry initiatives.
The molecule adopts a helical conformation in crystalline states due to gauche interactions between ethylene oxide units. Key bond lengths include:
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions.
4,7,10-Trioxa-1,13-tridecanediamine exists as a clear liquid at room temperature with distinctive visual characteristics [1] [2]. The compound presents as a colorless to light yellow transparent liquid under standard ambient conditions [1] [3]. The molecular formula of this polyethylene glycol-based diamine is C₁₀H₂₄N₂O₃ with a molecular weight of 220.31 grams per mole [1] [4].
The compound demonstrates typical organoleptic properties consistent with polyethylene glycol derivatives, appearing as a clear, relatively viscous liquid [2] [5]. Visual inspection reveals a substance that ranges from completely colorless to displaying a faint yellow tint, depending on purity and storage conditions [1] [6]. The liquid maintains its transparency and homogeneous appearance under normal laboratory conditions [3] [7].
The chemical structure comprises a linear chain containing three ether oxygen atoms and two terminal primary amine groups, giving it the systematic name 1,13-diamino-4,7,10-trioxatridecane [1] [2]. This structural arrangement contributes significantly to its physical appearance and handling characteristics at ambient temperature [4] [5].
The thermal transition properties of 4,7,10-Trioxa-1,13-tridecanediamine exhibit well-defined melting and boiling point characteristics that are consistent across multiple analytical measurements [1] [3] [5].
Parameter | Value | Pressure Conditions | Reference |
---|---|---|---|
Melting Point | -32°C | Atmospheric | [1] [2] [3] |
Boiling Point | 146-148°C | 4 mmHg | [1] [4] [7] |
Boiling Point | 146-148°C | 1 hPa | [3] [8] |
Boiling Point | 310.6°C | 760 mmHg | [5] [6] |
The melting point of -32°C indicates that the compound remains liquid over a wide temperature range under normal atmospheric conditions [1] [2]. This low melting point is characteristic of polyethylene glycol derivatives and reflects the molecular flexibility imparted by the ether linkages [3] [5].
The boiling point demonstrates significant pressure dependence, with values ranging from 146-148°C under reduced pressure conditions to 310.6°C at atmospheric pressure [1] [5]. The reduced pressure boiling point of 146-148°C at 4 mmHg is commonly cited in chemical literature and represents the typical distillation conditions used for purification [4] [7]. The atmospheric pressure boiling point of 310.6°C at 760 mmHg reflects the compound's relatively high molecular weight and hydrogen bonding capabilities [5] [6].
The density characteristics of 4,7,10-Trioxa-1,13-tridecanediamine have been extensively documented across multiple temperature conditions, providing comprehensive data for practical applications [1] [9] [3].
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 1.005 g/mL | 25°C | [1] [9] [4] |
Density | 1.01 g/cm³ | 20°C | [3] [8] [10] |
Density | 1.001 g/cm³ | Unspecified | [5] |
The solubility characteristics of 4,7,10-Trioxa-1,13-tridecanediamine demonstrate exceptional compatibility with polar solvents while showing limited solubility in nonpolar media [13] [14]. The compound's ethylene oxide units provide superior solubility in both aqueous and organic media .
Solvent Category | Solvent | Solubility | Reference |
---|---|---|---|
Aqueous | Water | Highly soluble (>50 wt%) | [13] [14] |
Polar Protic | Methanol | Highly soluble (>50 wt%) | [13] |
Polar Protic | Ethanol | Highly soluble (>50 wt%) | [13] |
Polar Protic | Isopropyl alcohol | Moderate (40-50 wt%) | [13] |
Polar Aprotic | Acetonitrile | Limited (0.5-1 wt%) | [13] |
Ketones | Acetone | Limited (0.5-1 wt%) | [13] |
Ketones | Methyl ethyl ketone | Very limited (0.1-0.5 wt%) | [13] |
Esters | Ethyl acetate | Very limited (<0.1 wt%) | [13] |
Aromatics | Toluene | Insoluble (<0.1 wt%) | [13] |
Aliphatics | n-Hexane | Insoluble (<0.1 wt%) | [13] |
Water solubility represents one of the most significant characteristics, with the compound demonstrating high water solubility that exceeds 50% by weight [13] [14]. This exceptional aqueous solubility stems from the polyethylene glycol backbone and the presence of terminal amine groups that can form hydrogen bonds with water molecules [14].
The compound shows excellent solubility in polar protic solvents, particularly methanol and ethanol, where solubility exceeds 50% by weight [13]. The solubility in isopropyl alcohol remains substantial at 40-50% by weight, reflecting the compound's affinity for hydroxylated solvents [13].
Polyethylene glycol derivatives generally exhibit solubility patterns consistent with these findings, being miscible with polar organic solvents including alcohols, glycols, esters, ketones, and aromatic hydrocarbons [14]. However, they remain insoluble in aliphatic hydrocarbons and other low polarity organic solvents [14]. The solubility characteristics are significantly influenced by molecular weight and temperature, with higher temperatures generally increasing solubility in polar media [14].
The thermal stability profile of 4,7,10-Trioxa-1,13-tridecanediamine encompasses several critical temperature parameters that define its safe handling and processing limits [15] [10].
Thermal Property | Value | Reference |
---|---|---|
Flash Point | 139°C (282°F) | [3] [8] [15] |
Autoignition Temperature | 260°C (500°F) | [2] [15] [10] |
Explosive Limits (Lower) | 1.1% by volume | [2] [3] [15] |
Explosive Limits (Upper) | 4.5% by volume | [2] [3] [15] |
Vapor Pressure | <0.001 hPa at 20°C | [1] [3] [10] |
The flash point of 139°C indicates that the compound requires significant heating before it can generate sufficient vapor to form an ignitable mixture with air [3] [15]. This relatively high flash point contributes to the compound's stability under normal processing conditions [8].
The autoignition temperature of 260°C represents the minimum temperature at which the compound will spontaneously ignite without an external ignition source [15] [10]. This parameter is crucial for determining safe storage and processing temperatures, particularly in industrial applications [2].
The explosive concentration limits define a narrow range between 1.1% and 4.5% by volume, indicating that the compound has limited explosive potential under normal atmospheric conditions [2] [3]. The lower explosive limit of 1.1% represents the minimum concentration required for combustion, while the upper limit of 4.5% indicates the maximum concentration beyond which the mixture becomes too rich to ignite [15].
Vapor pressure measurements of less than 0.001 hPa at 20°C demonstrate extremely low volatility at room temperature [1] [10]. This low vapor pressure contributes to the compound's stability during storage and handling, minimizing evaporation losses [3].
Thermal degradation studies of related polyethylene glycol-based compounds indicate that decomposition typically occurs through complex mechanisms involving dehydration reactions and chain scission [16]. The thermal stability extends well beyond normal processing temperatures, with significant decomposition typically not occurring until temperatures exceed 200°C [16].
The spectroscopic characterization of 4,7,10-Trioxa-1,13-tridecanediamine provides comprehensive analytical signatures for identification and purity assessment [17] [18] [7]. Multiple spectroscopic techniques have been employed to establish definitive identification parameters.
The ¹H Nuclear Magnetic Resonance spectrum of 4,7,10-Trioxa-1,13-tridecanediamine exhibits characteristic chemical shifts that reflect its polyethylene glycol backbone structure [17] [19]. The spectrum displays signals corresponding to the methylene protons adjacent to oxygen atoms at approximately 3.6 parts per million, consistent with typical polyethylene glycol derivatives [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [18] [20]. The spectrum exhibits signals in the range of 50-65 parts per million for carbons singly bonded to oxygen atoms, which is characteristic of ether linkages [20]. The terminal methylene carbons adjacent to the amine groups appear at distinct chemical shifts that differentiate them from the ether carbons [18].
Mass spectrometric analysis reveals specific fragmentation patterns and collision cross section data [17] [21]. The compound exhibits collision cross section values of 150.3 Ų for the sodium adduct ion and 148.3 Ų for the protonated molecular ion when analyzed using drift tube ion mobility spectrometry [17]. These measurements were obtained using nitrogen buffer gas under electrospray ionization conditions [17].
Fragmentation studies demonstrate characteristic mass spectral patterns with molecular ion peaks at mass-to-charge ratios consistent with the molecular weight of 220.31 [21]. The fragmentation pathways typically involve cleavage at the ether linkages and loss of amino groups under electron impact conditions [21].
Infrared spectroscopic analysis provides characteristic absorption bands that serve as fingerprint identification [22]. The most prominent feature appears at approximately 1110 cm⁻¹, corresponding to the carbon-oxygen-carbon stretching vibration of the ether linkages [22]. This band is particularly diagnostic for polyethylene glycol-based compounds and can be integrated over the range of 1000-1170 cm⁻¹ for quantitative analysis [22].
Additional infrared absorption bands include characteristic amine stretching vibrations in the 3300-3500 cm⁻¹ region and carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ range [22]. The combination of these spectroscopic features provides unambiguous identification capabilities [22].
Spectroscopic Method | Key Parameters | Reference |
---|---|---|
¹H NMR | CH₂-O signals at ~3.6 ppm | [19] |
¹³C NMR | C-O carbons at 50-65 ppm | [20] |
Mass Spectrometry | Molecular ion at m/z 220.31 | [21] |
Collision Cross Section | 150.3 Ų (M+Na)⁺, 148.3 Ų (M+H)⁺ | [17] |
Infrared | C-O-C stretch at 1110 cm⁻¹ | [22] |
Corrosive;Irritant